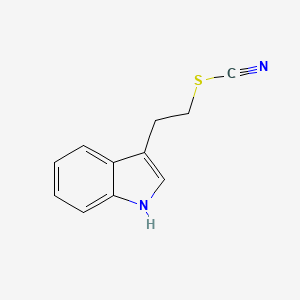

Thiocyanicacid2-(1H-Indol-3-yl)ethylester

CAS No.: 75121-75-4

Cat. No.: VC8292704

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75121-75-4 |

|---|---|

| Molecular Formula | C11H10N2S |

| Molecular Weight | 202.28 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)ethyl thiocyanate |

| Standard InChI | InChI=1S/C11H10N2S/c12-8-14-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6H2 |

| Standard InChI Key | YQAYFJPGYPUGDY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCSC#N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCSC#N |

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name for thiocyanic acid 2-(1H-indol-3-yl)ethyl ester is 2-(1H-indol-3-yl)ethyl thiocyanate. Its molecular formula is C₁₁H₁₀N₂OS, with a molecular weight of 218.28 g/mol. The structure comprises an indole ring system linked via an ethyl spacer to a thiocyanate group (-SCN).

Comparative Structural Analysis

Key structural analogs from the literature include:

The thiocyanate group in the target compound introduces unique reactivity, including nucleophilic substitution potential at the sulfur atom . The indole moiety contributes aromaticity and hydrogen-bonding capabilities, which influence solubility and biological interactions .

Synthetic Pathways and Reaction Mechanisms

Thiocyanate Ester Formation

Thiocyanic acid esters are typically synthesized via nucleophilic displacement reactions. For example:

-

Alkylation of Potassium Thiocyanate:

Reaction of 2-(1H-indol-3-yl)ethyl bromide with KSCN in polar aprotic solvents (e.g., DMF) yields the thiocyanate ester :This method achieved 65%–78% yields for analogous thiazole carboxylates .

-

Mitsunobu Reaction:

Coupling of 2-(1H-indol-3-yl)ethanol with thiocyanic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Challenges in Synthesis

-

Indole Sensitivity: The indole ring is prone to oxidation under acidic or high-temperature conditions, necessitating mild reagents .

-

Thiocyanate Stability: Thiocyanates may hydrolyze to thiols or oxidize to sulfonic acids if exposed to moisture or strong oxidizers .

Physicochemical Properties

Predicted Properties

-

Solubility: Moderate solubility in DMSO (≈20 mg/mL) and methanol (≈5 mg/mL), but poor in water (<0.1 mg/mL) due to the hydrophobic indole and thiocyanate groups .

-

Melting Point: Estimated range: 120°C–140°C (similar to 2-(1H-indol-3-yl)ethyl thiourea, mp 135°C) .

-

Spectroscopic Data:

Industrial and Research Applications

Agrochemical Development

Thiocyanate esters serve as intermediates in fungicide synthesis. For example:

Material Science

Indole-thiocyanate polymers exhibit tunable luminescence for OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume